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molecular formula C9H7Br2F2NO3 B8622970 1,1-Dibromo-1,2-difluoro-2-(3-nitro-4-methoxy-phenyl)ethane CAS No. 824976-12-7

1,1-Dibromo-1,2-difluoro-2-(3-nitro-4-methoxy-phenyl)ethane

Cat. No. B8622970
M. Wt: 374.96 g/mol
InChI Key: CYLJIMIHTUCUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572778B2

Procedure details

(DAST 730 μL (5.58 mmol; 1.8 eq) in 5 mL CH2Cl2 was added to a solution of 1.146 g (3.1 mmol) of the alcohol (7) in 7 mL CH2Cl2 at −78° C. The reaction mixture was allowed to warm up to 0° C. over a period of 2 h, quenched with 15 mL of NaHCO3 saturated solution and diluted with 20 mL of diethyl ether. The organic phase was dried over anhydrous sodium sulfate and purified by chromatography on SiO2 using Hexane/Ethyl Acetate 7:3 to give 960 mg (2.6 mmol; 84%) of a yellow oil. Rf=0.493 (Hex./AcOEt 7:3)
Name
Quantity
730 μL
Type
reactant
Reaction Step One
Name
alcohol
Quantity
1.146 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN(S(F)(F)[F:7])CC.[Br:10][C:11]([Br:26])([F:25])[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([N+:22]([O-:24])=[O:23])[CH:15]=1)O.CCOC(C)=O>C(Cl)Cl>[Br:10][C:11]([Br:26])([F:25])[CH:12]([F:7])[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[C:16]([N+:22]([O-:24])=[O:23])[CH:15]=1

Inputs

Step One
Name
Quantity
730 μL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Name
alcohol
Quantity
1.146 g
Type
reactant
Smiles
BrC(C(O)C1=CC(=C(C=C1)OC)[N+](=O)[O-])(F)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with 15 mL of NaHCO3 saturated solution
ADDITION
Type
ADDITION
Details
diluted with 20 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by chromatography on SiO2
CUSTOM
Type
CUSTOM
Details
to give 960 mg (2.6 mmol; 84%) of a yellow oil

Outcomes

Product
Name
Type
Smiles
BrC(C(C1=CC(=C(C=C1)OC)[N+](=O)[O-])F)(F)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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